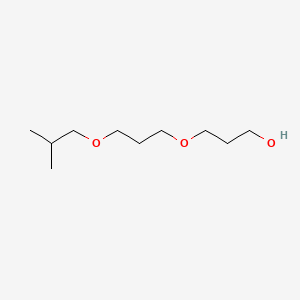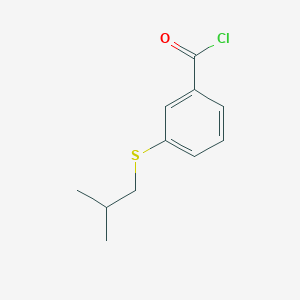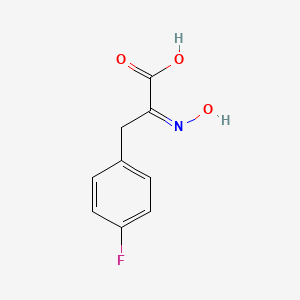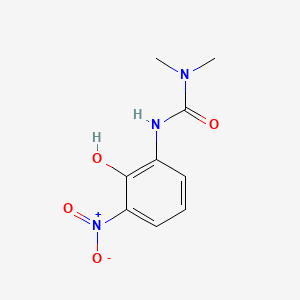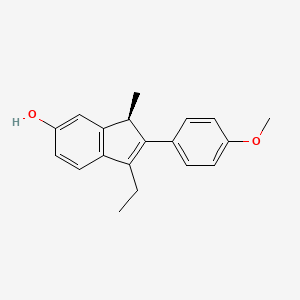
(R)-3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1H-inden-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1H-inden-6-ol is a chiral compound with a complex structure that includes an indene core substituted with an ethyl group, a methoxyphenyl group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1H-inden-6-ol typically involves several steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst.
Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques, such as using chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of ®-3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1H-inden-6-ol may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in ®-3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1H-inden-6-ol can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the specific functional groups targeted.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives.
科学的研究の応用
®-3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1H-inden-6-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its chiral nature makes it a candidate for the development of enantiomerically pure drugs, which can have improved efficacy and reduced side effects.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ®-3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1H-inden-6-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds with an indole core, such as indole-3-acetic acid, which have diverse biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, known for their use in drug discovery due to their versatile biological activities.
Uniqueness
®-3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1H-inden-6-ol is unique due to its specific substitution pattern and chiral nature, which can impart distinct biological and chemical properties compared to other similar compounds. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
154569-14-9 |
|---|---|
分子式 |
C19H20O2 |
分子量 |
280.4 g/mol |
IUPAC名 |
(3R)-1-ethyl-2-(4-methoxyphenyl)-3-methyl-3H-inden-5-ol |
InChI |
InChI=1S/C19H20O2/c1-4-16-17-10-7-14(20)11-18(17)12(2)19(16)13-5-8-15(21-3)9-6-13/h5-12,20H,4H2,1-3H3/t12-/m1/s1 |
InChIキー |
PVAZIMYSHWSCCV-GFCCVEGCSA-N |
異性体SMILES |
CCC1=C([C@@H](C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)OC |
正規SMILES |
CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)


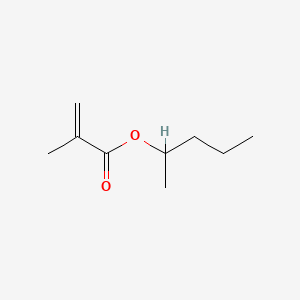
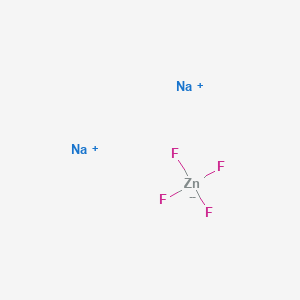
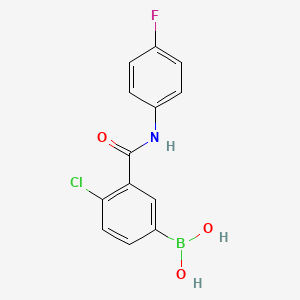
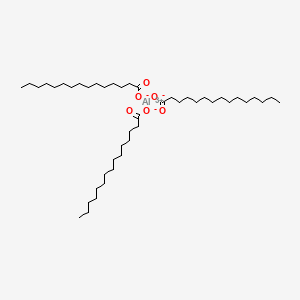
![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)
